7-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(2-fluorobenzyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
The compound 7-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(2-fluorobenzyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a complex organic molecule with potential applications in various fields of scientific research. It features a fused pyrimidine core with additional aromatic and heterocyclic substituents.
Preparation Methods
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions, starting with the construction of the pyrimido[4,5-d]pyrimidine core. Key intermediates often include fluorobenzyl derivatives and dihydroisoquinolines.
Reaction Conditions
The synthetic pathway involves:
Condensation reactions to form the pyrimidine ring.
Fluorination steps to introduce the fluorobenzyl moiety.
N-alkylation to attach the isoquinolinyl group.
Industrial Production Methods
In an industrial setting, production would likely involve optimized reaction conditions to maximize yield and purity, such as:
High-pressure reactors for condensation steps.
Controlled temperature and pH to facilitate fluorination.
Advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, often yielding oxo-derivatives.
Reduction: : Reduction can be used to modify the nitrogen heterocycles.
Substitution: : Nucleophilic or electrophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate or chromium trioxide.
Reduction: : Catalytic hydrogenation or metal hydrides like lithium aluminium hydride.
Substitution: : Halogenation agents, nucleophiles like amines or alcohols.
Major Products
Products of these reactions include various fluorinated, reduced, or substituted derivatives of the parent compound.
Scientific Research Applications
This compound has a wide range of applications in fields such as:
Chemistry: : As a building block for synthesizing complex organic molecules.
Biology: : Potential inhibitor of specific enzymes or receptors due to its unique structure.
Medicine: : Investigation as a candidate for drug development, particularly targeting central nervous system disorders.
Industry: : Use as a precursor in the production of specialized pharmaceuticals or agrochemicals.
Mechanism of Action
The compound's biological activity often involves:
Molecular Targets: : Binding to receptors or enzymes, such as protein kinases.
Pathways: : Interfering with signaling pathways, potentially inhibiting cell proliferation or inducing apoptosis.
Comparison with Similar Compounds
Similar Compounds
7-(2-Benzylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione): : Lacks the fluorine atom and isoquinolinyl group.
3-(2-Fluorobenzyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione: : Lacks the isoquinolinyl group.
7-(3,4-Dihydroisoquinolin-2(1H)-yl)-pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione: : Lacks the fluorobenzyl group.
Unique Features
The fluorobenzyl moiety imparts unique electronic properties.
The isoquinolinyl group adds steric bulk and potential for additional biological activity.
Properties
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-yl)-6-[(2-fluorophenyl)methyl]-8H-pyrimido[4,5-d]pyrimidine-5,7-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN5O2/c23-18-8-4-3-7-16(18)13-28-20(29)17-11-24-21(25-19(17)26-22(28)30)27-10-9-14-5-1-2-6-15(14)12-27/h1-8,11H,9-10,12-13H2,(H,24,25,26,30) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWBXCTYOKYSNNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3=NC=C4C(=N3)NC(=O)N(C4=O)CC5=CC=CC=C5F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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